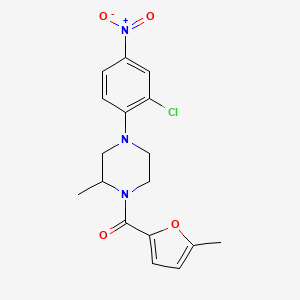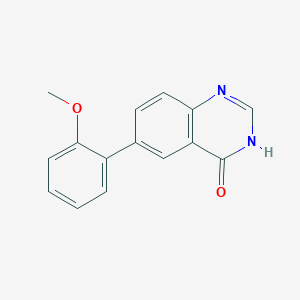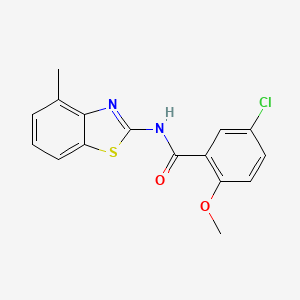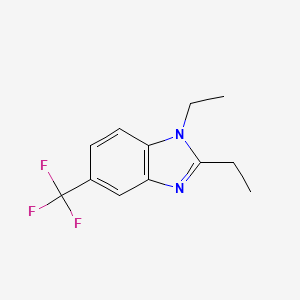
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine, also known as CNP-FP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Aplicaciones Científicas De Investigación
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis. In addition, 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine has been shown to possess antimicrobial activity against a wide range of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics.
In agriculture, 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine has been shown to exhibit potent insecticidal activity against several insect pests, including aphids, whiteflies, and thrips. This makes it a promising candidate for the development of new insecticides that are effective against a wide range of insect pests.
In environmental science, 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine has been shown to exhibit potent antioxidant activity, making it a potential candidate for the development of new antioxidants for use in food and cosmetic industries.
Mecanismo De Acción
The exact mechanism of action of 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine is not fully understood. However, it is believed to exert its effects by modulating the activity of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators in the body. In addition, 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine has been shown to modulate the activity of various ion channels and receptors in the body, leading to its analgesic and insecticidal effects.
Biochemical and physiological effects:
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine has been shown to exhibit several biochemical and physiological effects in the body. In animal studies, it has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis. In addition, 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine has been shown to possess antimicrobial activity against a wide range of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine for lab experiments is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases. In addition, its insecticidal and antimicrobial activity make it a potential candidate for the development of new insecticides and antibiotics.
However, one of the limitations of 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine for lab experiments is its potential toxicity, which may limit its use in certain applications. In addition, its mechanism of action is not fully understood, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine. One potential direction is the development of new drugs for the treatment of inflammatory diseases such as arthritis. In addition, the development of new insecticides and antibiotics based on 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine is another potential direction. Furthermore, the development of new antioxidants for use in food and cosmetic industries is another potential direction. Overall, the potential applications of 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine are vast, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine involves the condensation of 1-(5-methyl-2-furoyl)piperazine with 2-chloro-4-nitroaniline in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield and purity. The synthesis of 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine is a well-established method, and several modifications have been reported to improve the yield and purity of the product.
Propiedades
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4/c1-11-10-19(15-5-4-13(21(23)24)9-14(15)18)7-8-20(11)17(22)16-6-3-12(2)25-16/h3-6,9,11H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTVNACLLCVFBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=C(O2)C)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B6041098.png)
![2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6041116.png)


![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6041131.png)
![4-hydroxy-3,5-dimethoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6041133.png)



![5-(4-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B6041148.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[1-methyl-2-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6041156.png)
![11-methyl-4-[4-(methylthio)benzyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B6041160.png)
![2-[4-[3-(methylthio)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6041171.png)
![N-[2-(diethylamino)ethyl]-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B6041174.png)